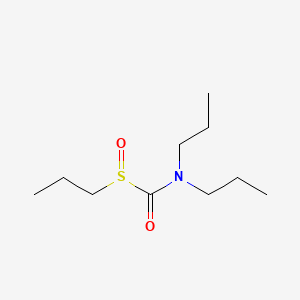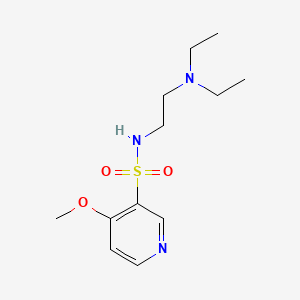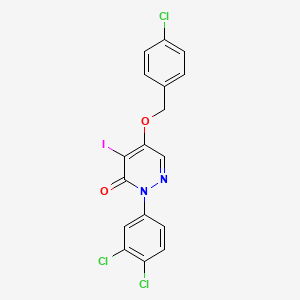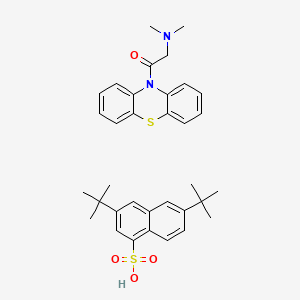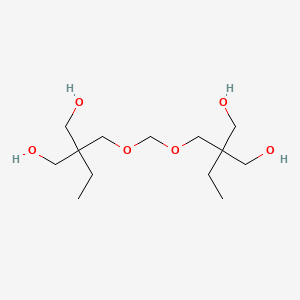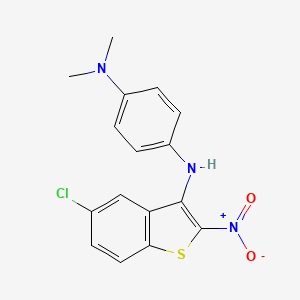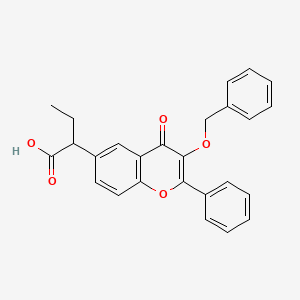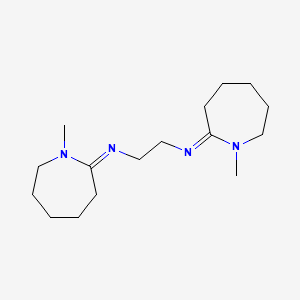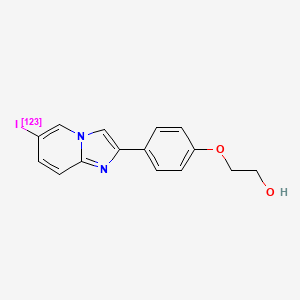
2-(4-((6-Iodo I-123)imidazo(1,2-a)pyridin-2-yl)phenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C15H13IN2O2 and a molecular weight of 376.1815 . It is a synthetic organic compound that contains iodine-123, a radioactive isotope of iodine, which is often used in medical imaging and diagnostic procedures.
Métodos De Preparación
The synthesis of 2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL involves several steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This core is then functionalized with a phenoxy group and subsequently iodinated with iodine-123. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct incorporation of the iodine isotope . Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high purity and yield, while adhering to safety regulations due to the radioactive nature of iodine-123.
Análisis De Reacciones Químicas
2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL has several scientific research applications, particularly in the fields of:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological pathways and mechanisms due to its radioactive properties.
Medicine: Utilized in diagnostic imaging, particularly in nuclear medicine, to visualize and diagnose conditions such as cancer and thyroid disorders.
Industry: Applied in the development of new materials and compounds with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL involves its interaction with specific molecular targets in the body. The iodine-123 isotope emits gamma rays, which can be detected by imaging equipment, allowing for the visualization of the compound’s distribution within the body. This property makes it particularly useful in diagnostic imaging, where it can highlight areas of abnormal activity or disease .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL include other iodine-123 labeled compounds used in medical imaging, such as:
Iodine-123 labeled metaiodobenzylguanidine (MIBG): Used in imaging of neuroendocrine tumors.
Iodine-123 labeled ioflupane: Used in imaging of dopamine transporters in the brain.
The uniqueness of this compound lies in its specific structure and the particular biological pathways it targets, making it suitable for certain diagnostic applications that other compounds may not be able to achieve .
Propiedades
Número CAS |
958641-76-4 |
|---|---|
Fórmula molecular |
C15H13IN2O2 |
Peso molecular |
376.18 g/mol |
Nombre IUPAC |
2-[4-(6-(123I)iodanylimidazo[1,2-a]pyridin-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C15H13IN2O2/c16-12-3-6-15-17-14(10-18(15)9-12)11-1-4-13(5-2-11)20-8-7-19/h1-6,9-10,19H,7-8H2/i16-4 |
Clave InChI |
DQHMMQJBOXYOBS-KIWWSDKQSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[123I])OCCO |
SMILES canónico |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
